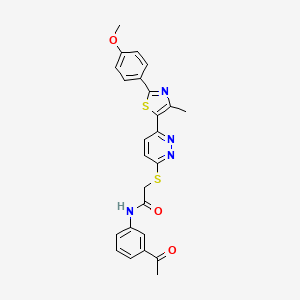

N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

説明

This compound features a thioacetamide backbone linked to a 3-acetylphenyl group and a pyridazine-thiazole hybrid moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with acetamide derivatives studied for hit identification in drug discovery .

特性

IUPAC Name |

N-(3-acetylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S2/c1-15-24(34-25(26-15)17-7-9-20(32-3)10-8-17)21-11-12-23(29-28-21)33-14-22(31)27-19-6-4-5-18(13-19)16(2)30/h4-13H,14H2,1-3H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIKXEFGKHEJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Pyridazine Ring Formation: The pyridazine ring is often constructed via cyclization reactions involving hydrazine derivatives and diketones.

Coupling Reactions: The thiazole and pyridazine rings are then coupled using a thiol linker, often under basic conditions to facilitate the formation of the thioether bond.

Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the structure, often using reagents like sodium borohydride or hydrogen gas with a catalyst.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

科学的研究の応用

N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.

Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

Industrial Applications:

作用機序

The mechanism of action of N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Thioacetamide Derivatives with Heterocyclic Moieties

Key Compounds:

- Compound 23 (N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) Structure: Triazinoindole core with a cyanomethylphenyl group. Synthesis: Achieved >95% purity via coupling of 2-((5-methyl-triazinoindol-3-yl)thio)acetic acid with 2-(4-aminophenyl)acetonitrile . Comparison: Unlike the target compound, Compound 23 lacks a pyridazine-thiazole system but shares the thioacetamide linkage. Its triazinoindole core may enhance binding to aromatic protein pockets, whereas the target’s pyridazine-thiazole could favor kinase interactions.

- Compound 41 (N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide) Structure: Pyrazole-thiazole hybrid with methyl and phenyl substituents. Pharmacology: Demonstrated activity in unspecified assays, likely due to the thiazole’s role in mimicking natural ligands . Comparison: The target compound’s 4-methylthiazol-5-yl group mirrors this thiazole functionality but incorporates a methoxyphenyl substituent, which may improve metabolic stability compared to Compound 41’s phenyl group.

Acetamide Derivatives with Aromatic Substituents

Key Compounds:

- Compound 4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) Structure: Quinoxaline-pyrimidine core with chlorophenyl and diphenyl groups. Synthesis: 90.2% yield via reflux in acetonitrile with triethylamine . Comparison: The target compound’s pyridazine-thiazole system is structurally distinct from 4a’s pyrimidine-quinoxaline scaffold. However, both employ aromatic thioether linkages, suggesting comparable synthetic accessibility.

- Compound 26 (N-(4-Bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide) Structure: Bromophenyl substituent with triazinoindole. Purity: 95% via acid-amine coupling . Comparison: Bromine’s electron-withdrawing effects in Compound 26 contrast with the target’s methoxy group (electron-donating). This difference could influence solubility and target affinity.

Specialized Acetamide Derivatives

Key Compounds:

Perfluoroalkyl Thioacetamides (e.g., CAS 2738952-61-7)

- Structure : Perfluoroalkyl chains attached via thioacetamide.

- Applications : Listed in the Toxic Release Inventory (TRI), indicating environmental persistence .

- Comparison : The target compound’s aromatic thioether linkage avoids the ecological concerns associated with perfluoroalkyl chains, making it more suitable for pharmaceutical development.

- Patent Compounds (e.g., 6-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide) Structure: Quinoline-piperidine hybrids with methoxyphenyl groups. Comparison: The target’s 4-methoxyphenyl group aligns with these patented structures, suggesting shared applicability in targeting kinase domains.

Research Implications and Limitations

While the target compound’s unique pyridazine-thiazole architecture distinguishes it from analogs, direct pharmacological comparisons are hindered by the absence of experimental data in the provided evidence.

生物活性

N-(3-acetylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a thiazole moiety, which is known for its versatility in medicinal chemistry, contributing to various pharmacological activities.

Biological Activity Overview

Research has indicated that compounds containing thiazole and pyridazine rings exhibit significant biological activities, including:

- Anticancer Activity : Various studies have reported that thiazole derivatives demonstrate cytotoxic effects against multiple cancer cell lines. The presence of electron-withdrawing groups and specific substitutions on the aromatic rings enhances their potency.

- Anticonvulsant Activity : Compounds similar in structure have shown effectiveness in models of induced seizures, suggesting that this compound may also possess anticonvulsant properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar thiazole derivatives. For instance, a study highlighted the synthesis of novel thiazole-linked compounds that were tested against human lung adenocarcinoma (A549) and NIH/3T3 mouse embryoblast cell lines. The results indicated strong selectivity and potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 19 | A549 | 1.5 |

| Compound 19 | NIH/3T3 | 2.0 |

The above table illustrates the promising anticancer activity of related compounds, suggesting that this compound may exhibit similar effects due to its structural components.

Anticonvulsant Activity

In the context of anticonvulsant activity, compounds with thiazole and pyridazine structures have been tested in picrotoxin-induced convulsion models. For example:

| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Compound A | scPTZ | 18.4 | 170.2 | 9.2 |

| Compound B | MES | 24.38 | - | - |

These findings indicate a significant protective effect against seizures, which may extend to the compound due to its structural similarities.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that specific modifications influence biological activity:

- Substituents on the Thiazole Ring : Electron-donating groups enhance activity.

- Aromatic Ring Modifications : Substituents such as halogens can increase potency against cancer cells.

- Linkers : The nature of the linker between the aromatic systems affects bioavailability and interaction with target proteins.

Case Studies

Several case studies have explored the biological activity of thiazole-containing compounds:

- Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, with some compounds showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .

- Anticonvulsant Screening : Another study focused on a series of thiazole derivatives tested for anticonvulsant properties using the maximal electroshock seizure (MES) model, revealing several candidates with promising protective indices .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, starting with the preparation of key intermediates such as the thiazole-pyridazine core. Critical steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions using ethanol or DMF as solvents .

- Pyridazine functionalization : Substitution reactions at the pyridazine C-3 position using sodium hydride (NaH) to activate the thiol group for coupling with chloroacetamide intermediates .

- Acetylation : Reaction of the aniline derivative with acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetylphenyl group .

Key Conditions : Maintain temperatures between 60–80°C for substitution reactions, and use anhydrous solvents (DMF, THF) to prevent hydrolysis of reactive intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the positions of the acetylphenyl, thiazole, and pyridazine moieties. Aromatic proton signals in the δ 7.0–8.5 ppm range and carbonyl carbons at δ 165–175 ppm are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and fragments, confirming the presence of the sulfur-containing thioacetamide group (e.g., [M+H]+ ion at m/z ~507) .

- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity, using acetonitrile/water gradients .

Advanced: How can researchers design experiments to evaluate its mechanism of action in enzyme inhibition?

Methodological Answer:

- Enzyme Assays : Use fluorogenic substrates in kinetic assays (e.g., acetylcholinesterase inhibition measured via Ellman’s method). Compare IC₅₀ values with controls like donepezil .

- Molecular Docking : Perform in silico studies using software like AutoDock Vina to predict binding interactions with target enzymes (e.g., acetylcholinesterase’s catalytic triad). Validate with site-directed mutagenesis .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-methoxyphenyl with fluorophenyl) to identify critical functional groups .

Advanced: How should discrepancies in biological activity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration) to minimize variability. For example, NIH/3T3 vs. A549 cells showed divergent cytotoxicity in thiazole analogs .

- Meta-Analysis : Compare datasets from orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular apoptosis assays) to distinguish target-specific effects from off-target interactions .

- Counter-Screening : Test the compound against related enzymes (e.g., butyrylcholinesterase) to confirm selectivity .

Advanced: What strategies can improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, masking the acetyl group as a phosphate ester improved bioavailability in related pyridazine derivatives .

- Lipid Nanoparticle Encapsulation : Use solvent evaporation techniques to prepare nanoparticles, optimizing particle size (<200 nm) for enhanced tissue penetration .

- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the thiazole methyl group) and guide structural modifications .

Advanced: How can researchers address low yield in the final coupling step of synthesis?

Methodological Answer:

- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with milder alternatives like DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while improving yield by 15–20% .

- Purification Techniques : Use flash chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) to isolate the product from unreacted intermediates .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays in rodents (LD₅₀ determination) before in vivo studies .

- Lab Handling : Use fume hoods, nitrile gloves, and PPE due to potential sulfur-containing byproducts. Store at –20°C under inert atmosphere (N₂ or Ar) .

Advanced: How can computational modeling guide the design of analogs with higher potency?

Methodological Answer:

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors in the thiazole ring) using Schrödinger’s Phase .

- Free Energy Perturbation (FEP) : Calculate binding energy differences for analogs, prioritizing substitutions with ΔΔG < –1.5 kcal/mol .

- ADMET Prediction : Use QikProp to filter analogs with optimal logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。